molecular formula C7H11NO4 B1174580 PR-1 protein, Arabidopsis CAS No. 147445-32-7

PR-1 protein, Arabidopsis

Cat. No.: B1174580
CAS No.: 147445-32-7
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Description

Overview of Plant Defense Mechanisms and Induced Resistance

Plants have evolved a sophisticated and multi-layered defense system to protect themselves from a wide array of pathogens. researchgate.netnih.gov These defense mechanisms can be broadly categorized as either constitutive (pre-existing) or induced (activated upon pathogen recognition). researchgate.netnih.gov Constitutive defenses include physical barriers like waxy cuticles and pre-formed antimicrobial compounds. nih.govapsnet.org

Induced resistance is a state of heightened defensive capacity that a plant develops after being stimulated by a pathogen or other elicitors. nih.govimpellobio.com This response is not localized to the site of initial infection but can spread throughout the plant, a phenomenon known as systemic resistance. bayer.comarccjournals.com There are two major types of induced systemic resistance:

Systemic Acquired Resistance (SAR): Typically activated by a localized necrotizing pathogen infection, SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. arccjournals.comresearchgate.net This pathway is critically dependent on the signaling molecule salicylic (B10762653) acid (SA). nih.govarccjournals.com The onset of SAR is characterized by the systemic expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes. arccjournals.comannualreviews.org

Induced Systemic Resistance (ISR): This form of resistance is often triggered by beneficial soil microbes, such as plant growth-promoting rhizobacteria (PGPR). nih.govbayer.com Unlike SAR, the ISR pathway is generally independent of salicylic acid and instead relies on signaling pathways involving jasmonic acid (JA) and ethylene (B1197577) (ET). nih.gov

Both SAR and ISR enhance the plant's ability to defend against subsequent attacks, making induced resistance a vital component of plant immunity. impellobio.comnumberanalytics.com

Classification and Diversity of PR Protein Families in Arabidopsis thaliana

Pathogenesis-Related (PR) proteins are a diverse group of proteins that are induced in plants in response to pathogen attack or stress signals. numberanalytics.comnumberanalytics.com They are classified into 17 major families (PR-1 to PR-17) based on their amino acid sequences, serological relationships, and biological activities. nih.govfrontiersin.org Many of these proteins have direct antimicrobial activities or enzymatic functions that contribute to defense. numberanalytics.comnih.gov For instance, PR-2 proteins are β-1,3-glucanases and PR-3, PR-4, PR-8, and PR-11 families are chitinases, which can degrade the cell walls of fungal pathogens. nih.govnih.gov

The model plant Arabidopsis thaliana possesses a wide array of genes encoding for PR proteins, reflecting the complexity of its defense arsenal. The PR-1 family in Arabidopsis is a multi-gene family, with 22 genes identified that encode for PR-1 homologs. nih.govfrontiersin.org However, not all of these genes are induced by pathogens. e-century.usnih.gov Some are constitutively expressed in specific tissues like roots or flowers, suggesting they may also have roles in plant development. nih.govfrontiersin.org The diversity within PR protein families allows for a tailored response to different types of pathogens and environmental stresses. uu.nl

Table 1: Major PR Protein Families and their Functions

PR FamilyFunction/ActivityReference
PR-1Antifungal activity numberanalytics.com
PR-2β-1,3-glucanase activity numberanalytics.com
PR-3, PR-4, PR-8, PR-11Chitinase activity nih.gov
PR-5Thaumatin-like numberanalytics.com
PR-6Proteinase inhibitor numberanalytics.com
PR-7Endoproteinase activity numberanalytics.com
PR-9Peroxidase numberanalytics.com
PR-10Ribonuclease-like nih.gov
PR-12Plant defensin frontiersin.org
PR-13Thionin frontiersin.org
PR-14Non-specific lipid transfer protein frontiersin.org

Historical Context and Significance of PR-1 Protein as a Defense Marker

The discovery of PR proteins dates back to the 1970s, when they were first identified in tobacco plants infected with the Tobacco Mosaic Virus (TMV). numberanalytics.comnumberanalytics.comnih.gov Among these, the PR-1 protein was the first to be characterized and has since become one of the most reliable molecular markers for Systemic Acquired Resistance (SAR). e-century.usnih.gov Its expression is strongly induced by pathogens that trigger SAR and by the application of salicylic acid. researchgate.net

The gene encoding the authentic PR-1 protein in Arabidopsis thaliana has been identified as At2g14610. nih.gov This gene exhibits the classic SA-responsive expression pattern, with its mRNA levels increasing significantly following treatment with salicylic acid or inoculation with an avirulent pathogen. nih.gov In contrast, another homologous gene, At2g19990, which was initially annotated as PR-1, does not show this SA-dependent expression. nih.gov

The induction of PR-1 is a hallmark of the plant's transition into a heightened state of defense readiness. sinica.edu.twoup.com Overexpression of PR-1 in transgenic plants has been shown to enhance resistance to certain pathogens. nih.gov For decades, while PR-1 was used as a key defense marker, its precise physiological function remained a mystery. sinica.edu.tw Recent research has made a significant breakthrough, revealing that PR-1 is a precursor to a potent immune cytokine, designated CAPE, which is released by a specific protease to initiate systemic defense responses. sinica.edu.tw This discovery has solidified the importance of PR-1 not just as a marker, but as an active and crucial component of plant immunity. sinica.edu.tw

Properties

CAS No.

147445-32-7

Molecular Formula

C7H11NO4

Synonyms

PR-1 protein, Arabidopsis

Origin of Product

United States

Molecular Architecture and Genomic Context of Arabidopsis Pr 1 Protein

Gene Family Organization and Multi-gene Nature of PR-1 Homologs in Arabidopsis

The PR-1 protein in Arabidopsis thaliana is not the product of a single gene but rather originates from a multi-gene family. nih.gove-century.us Genomic analyses have identified 22 distinct PR-1 type genes within the Arabidopsis genome. e-century.usnih.gov This multiplicity suggests a functional diversification and a sophisticated regulatory strategy for defense responses.

The members of this gene family can be broadly categorized based on their expression patterns and the biochemical properties of the proteins they encode, such as being acidic or basic. nih.gov While many of these genes exist, research indicates that only a few are strongly induced by pathogens or chemical activators of the defense response. nih.gove-century.us The most prominent and extensively studied member is AtPR1, located at the locus At2g14610, which shows significant upregulation upon infection and is a canonical marker for SAR. nih.gov In contrast, other PR-1-like genes are often constitutively expressed in specific tissues, such as the roots and pollen, suggesting they may have roles beyond pathogen defense. nih.gov

Table 1: Characteristics of the Arabidopsis thaliana PR-1 Gene Family

Feature Description References
Family Size The genome contains 22 identified PR-1 type genes. e-century.usnih.gov
Key Induced Member AtPR1 (At2g14610) is the primary homolog induced by pathogens and salicylic (B10762653) acid. nih.gov
Expression Pattern Includes both inducible (pathogen-responsive) and constitutively expressed members. nih.gov

| Functional Diversity | Implied by varied expression in different tissues (leaves, roots, pollen) and under different conditions. | nih.gov |

Conserved Protein Domains and Structural Motifs within Arabidopsis PR-1 Proteins (e.g., CAP domain)

Arabidopsis PR-1 proteins are defined by their membership in the large and cross-kingdom conserved CAP superfamily, which stands for Cysteine-rich secretory protein (CRISP), Antigen 5, and Pathogenesis-related 1 (PR-1) proteins. The hallmark of this superfamily is the presence of a highly conserved CAP domain. mdpi.com

The CAP domain itself is a structurally robust feature, typically comprising about 150 amino acids that form a distinctive α-β-α sandwich fold. This structure is critical for the protein's function, although the precise mechanism of action remains an area of active investigation. Within the CAP domain, several smaller motifs are conserved, which are believed to be crucial for its biological activity. These include a caveolin-binding motif and a specific sequence known as the CAP-derived peptide (CAPE). Recent studies have shown that a C-terminal peptide, referred to as CAPE1, can be cleaved from the full-length PR-1 protein and is itself sufficient to trigger an immune response in the plant.

Table 2: Key Domains and Motifs in Arabidopsis PR-1 Protein

Domain / Motif Description Typical Location References
CAP Domain A conserved domain of ~150 amino acids, defining the CAP superfamily. It features a characteristic α-β-α sandwich fold. Forms the core structure of the protein. mdpi.com
Signal Peptide An N-terminal sequence that directs the protein for secretion into the apoplast (extracellular space). N-terminus uniprot.org
CAPE Motif A C-terminal peptide (CAPE1) that can be cleaved and acts as a signaling molecule to activate defense responses. C-terminus

| Disulfide Bonds | Conserved cysteine residues form disulfide bonds that stabilize the protein's tertiary structure. | Throughout the protein | uniprot.org |

Genomic Distribution and Organization of PR-1 Genes in the Arabidopsis Genome

The 22 PR-1 genes in Arabidopsis thaliana are not randomly scattered throughout the genome. Instead, they exhibit a distinct organizational pattern, with most being arranged in physical clusters on the chromosomes. nih.gov This clustering suggests that the gene family has likely expanded through events such as tandem gene duplication, a common mechanism for the evolution of new gene functions in plants.

The specific chromosomal locations for all 22 PR-1 genes are cataloged in genomic databases such as The Arabidopsis Information Resource (TAIR). nih.govarabidopsis.org For instance, the well-characterized pathogen-inducible PR1 gene is located on chromosome 2 (At2g14610), while another member of the family has been identified on chromosome 4 (At4g33710). uniprot.orguniprot.org The clustering of these genes may facilitate coordinated regulation of their expression, although individual genes within a cluster can still exhibit divergent expression patterns. This genomic arrangement underscores the evolutionary dynamics that have shaped this important defense gene family.

Cellular Biosynthesis, Processing, and Subcellular Trafficking of Arabidopsis Pr 1 Protein

Localization of Arabidopsis PR-1 Protein within Plant Cells

The functional effectiveness of PR-1 is intrinsically linked to its correct positioning within and outside the plant cell. Research has identified PR-1 in various subcellular compartments, indicating a dynamic trafficking process.

The primary site of PR-1 accumulation is the extracellular space, also known as the apoplast. nih.govnih.govmdpi.comnih.gov This localization is critical for its presumed role in plant defense, placing it at the front line of interaction with invading pathogens. nih.govresearchgate.netresearchgate.net Studies using fluorescently-tagged PR-1 have consistently shown high levels of the protein in the apoplastic space of the epidermis in seedlings. nih.govmdpi.comnih.gov The apoplast, which encompasses the cell wall and the intercellular spaces, serves as a key battleground between the plant and pathogens, making it a strategic location for defense-related proteins like PR-1. nih.gov The secretion of PR-1 into this compartment allows it to directly encounter and act against harmful microorganisms. researchgate.net

En route to the apoplast, PR-1 transits through several intracellular compartments. The initial synthesis of PR-1, like other secreted proteins, occurs at the Endoplasmic Reticulum (ER). nih.govnih.gov The C-terminus of the PR-1 protein is crucial for its exit from the ER; a truncated version of PR-1 lacking this C-terminal domain (PR1ΔC) is predominantly retained within the ER. nih.govnih.govresearchgate.netresearchgate.net

After leaving the ER, the trafficking of PR-1 becomes less conventional. While the classical secretion pathway involves extensive processing in the Golgi apparatus, PR-1 shows only partial co-localization with Golgi markers. nih.govmdpi.comnih.govresearchgate.net Instead, it is found more prominently within components of the endosomal system, specifically the late endosome (LE) and multivesicular bodies (MVBs). nih.govmdpi.comnih.govnih.govresearchgate.netnih.gov These MVBs are vesicle-like compartments that are involved in sorting and transporting proteins. nih.govnih.gov

A weak signal for PR-1 has also been detected in the vacuolar lumen. nih.govmdpi.com Interestingly, this vacuolar accumulation becomes significantly stronger in mutants of the RING E3 ligase known as KEEP ON GOING (KEG), suggesting that KEG is involved in regulating the pathway that diverts PR-1 away from the vacuole and towards secretion. nih.govmdpi.comnih.gov

Table 1: Subcellular Localization of Arabidopsis PR-1 Protein

Cellular Compartment Observation Significance References
Extracellular Space (Apoplast) Primary site of accumulation. Location for direct interaction with pathogens. nih.govnih.govmdpi.comnih.govnih.gov
Endoplasmic Reticulum (ER) Site of initial synthesis. PR1ΔC (C-terminus truncated) is retained here. C-terminus is essential for ER exit. nih.govnih.govnih.govresearchgate.netresearchgate.net
Golgi Apparatus Partial and limited co-localization. Suggests a deviation from the conventional secretion pathway. nih.govmdpi.comnih.govresearchgate.net
Late Endosome (LE) / Multivesicular Body (MVB) Prominent co-localization with LE/MVB markers. Key intermediate compartment in the unconventional secretion pathway of PR-1. nih.govmdpi.comnih.govnih.govresearchgate.netnih.gov

| Vacuole | Weak signal in wild-type plants; strong signal in keg mutants. | Indicates a potential alternative trafficking route or degradation pathway regulated by KEG. | nih.govmdpi.comnih.gov |

Mechanisms of Arabidopsis PR-1 Protein Secretion

The secretion of PR-1 is a sophisticated process that does not strictly follow the well-established classical pathway for secreted proteins.

The conventional protein secretion (CPS) pathway involves the transport of proteins from the ER to the Golgi apparatus for further processing and sorting, before being packaged into vesicles that fuse with the plasma membrane to release their contents extracellularly. nih.govoup.comoup.com However, the trafficking of Arabidopsis PR-1 deviates from this canonical route. nih.govresearchgate.net

The observation that PR-1 only partially co-localizes with Golgi markers but shows a strong association with late endosomes/multivesicular bodies strongly suggests that it follows an unconventional protein secretion (UPS) pathway. nih.govmdpi.comresearchgate.net This type of pathway bypasses the need for extensive Golgi processing and utilizes different organelles for transport. nih.govoup.complantae.orghubrecht.eu The secretion of PR-1 is therefore considered to be a form of unconventional, vesicle-mediated transport that is crucial for the plant's defense response. nih.govmdpi.com

The unconventional secretion of PR-1 is highly dependent on vesicular transport involving the endosomal system. nih.gov The protein is transported via late endosomes (LE) and multivesicular bodies (MVBs), which eventually move towards the cell periphery to release their cargo. nih.govnih.gov These PR-1-containing vesicles have been identified as being positive for phosphatidylinositol-3-phosphate (PI(3)P), a lipid that serves as a marker for late endosomal compartments. nih.govnih.govresearchgate.net

This indicates that after exiting the ER, PR-1 is sorted into a trafficking route that utilizes PI(3)P-positive LE/MVB-like vesicles for its transport to the apoplast. nih.govresearchgate.net The mechanism may involve the fusion of these MVBs with the plasma membrane, releasing the internal vesicles and the PR-1 protein into the extracellular space. nih.gov The movement of PR-1 through these compartments is dependent on its intact C-terminus, which is required for its initial sorting from the ER into this pathway. nih.govnih.govresearchgate.netnih.gov

The trafficking of PR-1 is a tightly controlled process involving several key regulatory proteins that ensure its efficient delivery to the apoplast.

RING E3 ligases : The KEEP ON GOING (KEG) protein, a RING E3 ligase, plays a significant regulatory role. nih.govmdpi.com In keg mutants, PR-1 is missorted and accumulates in the vacuole instead of being secreted, indicating that KEG is essential for directing PR-1 into the secretion pathway and preventing its degradation in the vacuole. mdpi.comnih.govnih.gov

SNAREs : The SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) protein SYNTAXIN OF PLANTS 132 (SYP132) is another critical component. nih.gov SNAREs are proteins that mediate vesicle fusion. SYP132 is involved in the secretion of PR-1 at the plasma membrane, and its activity is important for pathogen defense. oup.com Overexpression of SYP132 can lead to higher levels of secreted PR-1. oup.com

Exocyst complex : The exocyst complex is a multi-protein complex that tethers vesicles to the plasma membrane just before fusion. PR-1 trafficking and secretion have been shown to be dependent on this complex, highlighting its role in the final step of the secretion process. nih.gov

Table 2: Key Regulatory Components of Arabidopsis PR-1 Trafficking

Regulatory Component Type of Protein Role in PR-1 Trafficking References
KEEP ON GOING (KEG) RING E3 ligase Prevents vacuolar targeting of PR-1, ensuring its secretion into the apoplast. nih.govmdpi.comnih.govnih.gov
SYNTAXIN OF PLANTS 132 (SYP132) SNARE protein Mediates vesicle fusion at the plasma membrane, promoting the secretion of PR-1. nih.govoup.com

| Exocyst complex | Multi-protein complex | Tethers PR-1 containing vesicles to the plasma membrane for secretion. | nih.gov |

Post-Translational Modifications and Proteolytic Processing of Arabidopsis PR-1 Protein

The biosynthesis of the Pathogenesis-Related 1 (PR-1) protein in Arabidopsis thaliana does not conclude with its translation. To become a fully functional component of the plant immune system, the nascent polypeptide chain undergoes critical post-translational modifications, most notably proteolytic processing. This cleavage is not a random degradation event but a precise mechanism that generates bioactive molecules and is essential for the protein's proper function and trafficking.

C-Terminal Cleavage and Peptide Release (e.g., CAP-derived peptide 1 (CAPE1))

The Arabidopsis PR-1 protein is a member of the conserved CAP superfamily, which stands for Cysteine-rich secretory protein, Antigen 5, and PR-1 proteins. nih.govnih.gov A key post-translational event for PR-1 is the proteolytic cleavage at its C-terminus. nih.govnih.gov This processing is dependent on an intact C-terminal motif and is crucial for the protein's journey through the secretory pathway to its destination in the apoplast (the space outside the cell membrane). nih.govnih.gov

The cleavage results in the release of a small, bioactive peptide fragment. nih.govnih.govnih.gov Research initially identified such a peptide in tomato, naming it CAP-derived peptide 1 (CAPE1), which was found to be induced by wounding. nih.govoup.com Subsequent studies confirmed that a corresponding peptide from Arabidopsis PR-1 is also bioactive. nih.govoup.com This peptide, sometimes referred to as AtCAPE1, is derived from the C-terminal end of the PR-1 proprotein. nih.govmdpi.com The CAPE1 motif is conserved across various flowering plants, from monocots to dicots, suggesting a widespread functional importance. nih.govnih.gov

Recent findings have identified a specific protease responsible for a similar cleavage event in Arabidopsis. researchgate.net The Xylem cysteine peptidase 1 (XCP1) acts on PR-1, recognizing a caspase-like substrate motif ("CNYD") within the C-terminal region to generate an immunomodulatory peptide designated CAPE9. researchgate.net This process is enhanced by the presence of the key plant defense hormone, salicylic (B10762653) acid. researchgate.net

Below is a table summarizing the key peptides derived from PR-1 processing.

Peptide NamePrecursor ProteinOrganismKey Features/MotifsKnown Protease
CAPE1 PR-1bTomato (Solanum lycopersicum)11 C-terminal residues; PxGNxxxxxPY signature. nih.govnih.govNot specified
AtCAPE1 PR-1 (At2g14610)Arabidopsis thalianaPutative peptide with a conserved motif. nih.govoup.comNot specified
CAPE9 PR-1Arabidopsis thalianaImmunomodulatory cytokine; generated from a "CNYD" motif. researchgate.netXCP1 (Xylem cysteine peptidase 1). researchgate.net

Functional Implications of Protein Processing

The proteolytic processing of the Arabidopsis PR-1 protein is integral to its function in plant immunity. The cleavage event is not merely a step in protein maturation but a mechanism to generate distinct signaling molecules that modulate plant defense responses. nih.govnih.gov

The release of the C-terminal peptide, broadly termed CAPE (CAP-derived peptide), has profound functional consequences. These peptides act as potent signaling molecules, capable of activating an immune response. nih.gov For instance, the application of synthetic CAPE peptides to plants can induce the production of reactive oxygen species (ROS) and the expression of stress-related genes, hallmarks of a defense activation. nih.gov The peptide derived from Arabidopsis PR-1 specifically enhances resistance against the bacterial pathogen Pseudomonas syringae. nih.govoup.com It is proposed that CAPE peptides may function as Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that signal cellular stress or damage to the immune system. nih.gov The CAPE9 peptide, released by the action of XCP1, is considered a key cytokine that activates systemic immunity. researchgate.net

The importance of this processing is highlighted by the fact that pathogens have evolved strategies to suppress it. nih.gov Pathogen-derived effector proteins can target PR-1 to block the cleavage and release of CAPE1, thereby preventing the activation of this defense signaling pathway. nih.govresearchgate.net

Furthermore, the proteolytic processing has implications beyond the generation of a signaling peptide. Studies have shown that the C-terminal cleavage is a prerequisite for the secretion of the mature PR-1 protein into the apoplast. nih.govnih.gov While the released peptide acts as a signal, the remaining, larger portion of the PR-1 protein also contributes to immunity through mechanisms that are independent of the peptide's cell death-modulating activity. nih.govnih.gov In addition to its role in biotic stress, the processing of PR-1 and the release of AtCAPE1 have also been linked to the negative regulation of salt-stress tolerance. oup.com

The functional outcomes of PR-1 processing are summarized in the table below.

Processing EventFunctional ConsequenceCellular LocationKey Role
C-terminal Cleavage Release of bioactive CAPE peptides (e.g., AtCAPE1, CAPE9). nih.govnih.govresearchgate.netApoplast/Extracellular Space. nih.govImmune Signaling, DAMP. nih.govresearchgate.net
C-terminal Cleavage Secretion of the mature PR-1 protein. nih.govnih.govApoplast/Extracellular Space. nih.govRequired for proper localization and function.
CAPE Peptide Signaling Activation of defense responses (ROS, gene expression), enhanced pathogen resistance. nih.govnih.govoup.comPlant tissuesModulator of Plant Defense. nih.govnih.gov
CAPE Peptide Signaling Control of localized cell death. nih.govnih.govPlant tissuesRegulation of Immune Response.
CAPE Peptide Signaling Negative regulation of salt-stress tolerance. oup.comPlant tissuesAbiotic Stress Response.

Transcriptional and Post Transcriptional Regulation of Arabidopsis Pr 1 Gene Expression

PR-1 Promoter Architecture and Regulatory Elements

The promoter region of the Arabidopsis PR-1 gene is a sophisticated regulatory hub, containing multiple cis-acting elements that serve as binding sites for a variety of transcription factors. These elements are crucial for the precise and inducible expression of PR-1 in response to pathogen attack and defense signals like salicylic (B10762653) acid (SA).

Identification of Cis-Regulatory Sequences

Functional analysis of the PR-1 promoter has identified several key cis-regulatory sequences that are indispensable for its regulation. nih.govresearchgate.netnih.gov These include as-1 like elements, W-boxes, and specific linker-scanning (LS) mutant sites that have revealed both positive and negative regulatory functions. nih.gov

Cis-Regulatory ElementConsensus/Core SequenceFunction in PR-1 RegulationKey Interacting Factors
as-1 like elements (e.g., LS5, LS7) TGACGBinding sites for TGA transcription factors, crucial for SA-inducible expression. nih.govoup.comTGA transcription factors
W-box (e.g., LS4) (T)TGAC(C/T)Binding sites for WRKY transcription factors, involved in both positive and negative regulation. nih.govoup.complos.orgWRKY transcription factors
LS4 Contains a W-boxRequired for NPR1-mediated activation in the absence of LS5 and LS7; also a target for the repressor SNI1. nih.govoup.comuni-goettingen.deWRKY transcription factors, SNI1
LS5 TGA-binding siteTarget site for the negative regulatory function of TGA2. nih.govTGA2
LS7 TGA-binding siteEssential for NPR1-mediated coactivation of PR-1 expression through TGA factors. nih.govoup.comTGA transcription factors, NPR1
LS10 Deviated W-boxBinding site for AtWRKY50, contributing to the synergistic activation of PR-1. frontiersin.orgnih.govresearchgate.netAtWRKY50

Roles of Specific Promoter Regions in Inducible Expression

The specific arrangement and interplay of these cis-regulatory elements within the PR-1 promoter dictate its response to inducing signals. Linker-scanning mutagenesis has been instrumental in dissecting the roles of these regions. nih.govnih.gov For instance, while both LS5 and LS7 are recognized by TGA transcription factors, they have distinct regulatory roles. nih.govoup.com Mutation of LS7 was found to interfere with the inducible expression of PR-1. nih.govoup.com

Interestingly, the simultaneous mutation of both LS5 and LS7 results in a promoter that can still be induced, suggesting a level of redundancy and complexity in the regulatory mechanisms. nih.govoup.com In the absence of functional LS5 and LS7 elements, NPR1 can still activate the PR-1 promoter, and this activation is dependent on the LS4 element, which contains a W-box. nih.govresearchgate.netoup.comuni-goettingen.de This indicates that NPR1 can activate PR-1 expression through at least two distinct pathways: one that is dependent on TGA-binding sites and another that relies on the W-box at LS4. nih.govoup.comuni-goettingen.de

Key Transcriptional Regulators of Arabidopsis PR-1 Expression

The expression of PR-1 is orchestrated by a network of transcriptional regulators that bind to the cis-elements in its promoter. Among the most critical players are the NONEXPRESSOR OF PR GENES1 (NPR1) protein, TGA transcription factors, and WRKY transcription factors.

NONEXPRESSOR OF PR GENES1 (NPR1) and its Role as a Coactivator

NPR1 is a master regulator of SAR and is essential for the SA-induced expression of PR genes. nih.govnih.gov It functions as a transcriptional coactivator, meaning it doesn't bind to DNA directly but is recruited to the promoter of target genes to enhance their transcription. nih.govnih.govsemanticscholar.org In the case of PR-1, NPR1 is recruited to the promoter where it interacts with TGA transcription factors to form a transcriptional activation complex. nih.govsemanticscholar.org

Upon SA accumulation, NPR1 translocates to the nucleus and interacts with TGA factors, leading to the activation of PR-1 expression. nih.govsemanticscholar.org The coactivator function of NPR1 is crucial for the formation of an SA-dependent enhanceosome on the PR-1 promoter. nih.gov

TGA Transcription Factors (e.g., TGA2, TGA3, TGA5, TGA6) and their Interaction with NPR1

The TGA family of basic leucine (B10760876) zipper (bZIP) transcription factors are key interaction partners of NPR1 and are directly involved in regulating PR-1 expression. duke.eduscispace.com Several TGA factors, including TGA2, TGA3, TGA5, and TGA6, have been shown to interact with NPR1 and bind to the as-1 like elements in the PR-1 promoter. nih.govnih.govscispace.com

The interaction between NPR1 and TGA factors is essential for the SA-induced expression of PR-1. nih.govscispace.com While TGA factors can bind to the PR-1 promoter independently of NPR1, the formation of a productive transcriptional activation complex requires the presence of NPR1. nih.gov Genetic studies have shown that a triple knockout mutant of tga2, tga5, and tga6 is defective in the induction of PR genes and SAR, highlighting their redundant and crucial roles in this defense pathway. nih.govnih.gov Interestingly, some TGA factors may also have repressive functions. For example, TGA2 has been shown to act as a transcriptional repressor in the absence of SA, and this repression is overcome by the interaction with NPR1 upon SA induction. nih.govnih.govduke.edu

TGA FactorInteraction with NPR1Regulatory Role in PR-1 Expression
TGA2 Strong interaction. scispace.comCan act as a repressor in the absence of SA and as an activator in a complex with NPR1. nih.govnih.govduke.edu
TGA3 Strong interaction. scispace.comRequired for both basal and induced transcription of PR genes. nih.govduke.edu
TGA5 Weaker interaction. scispace.comRedundant and essential positive regulator of SAR. nih.gov
TGA6 Weaker interaction. scispace.comRedundant and essential positive regulator of SAR; can increase both basal and induced PR-1 expression. nih.govnih.govduke.edu

WRKY Transcription Factors (e.g., WRKY50, WRKY70) and their Regulatory Dynamics

WRKY transcription factors are another major family of regulators involved in plant defense responses, and they play a significant role in the control of PR-1 expression by binding to W-box elements in its promoter. nih.govresearchgate.netnih.gov The regulatory roles of WRKY factors in PR-1 expression are complex, with different family members acting as either activators or repressors.

AtWRKY50 has been identified as a transcriptional activator of PR-1 expression. frontiersin.orgnih.govresearchgate.net It binds to the LS10 region of the PR-1 promoter, which contains a deviated W-box. frontiersin.orgnih.govresearchgate.net Notably, AtWRKY50 can induce PR-1 expression independently of NPR1 and TGA factors in protoplast transactivation assays. frontiersin.orgnih.gov However, it can also interact with TGA2 and TGA5, and this interaction leads to a synergistic enhancement of PR-1 expression. frontiersin.orgnih.govresearchgate.net This suggests that AtWRKY50 and TGA factors can cooperatively activate the PR-1 promoter. frontiersin.orgnih.govresearchgate.net

In contrast, WRKY70 is thought to be a node of convergence for SA- and jasmonate-mediated signaling pathways and its expression is induced by SA in both an NPR1-dependent and -independent manner. frontiersin.org

The intricate network of interactions between NPR1, TGA factors, and various WRKY proteins at the PR-1 promoter allows for a fine-tuned and robust regulation of this key defense gene, ensuring an appropriate response to pathogen threats.

Phytohormonal Control of PR-1 Gene Induction

Salicylic acid (SA) is the primary phytohormone responsible for inducing PR-1 gene expression and establishing SAR. nih.govoup.commdpi.com The perception and transduction of the SA signal are centrally mediated by the NPR1 protein, which functions as a master regulator and a direct receptor for SA. nih.govnih.govnih.gov Plants with mutations in the NPR1 gene are unable to induce PR-1 expression in response to SA and are compromised in their defense capabilities. nih.govnih.gov

The activation of the SA signaling pathway follows a well-defined series of molecular events. In the resting state (low SA), NPR1 is sequestered in the cytoplasm as an oligomer. nih.gov Following pathogen infection, SA levels rise, triggering a change in the cellular redox state that leads to the reduction of NPR1 oligomers into active monomers. nih.govnih.gov These monomers then translocate into the nucleus, where NPR1 functions as a transcriptional coactivator. nih.govnih.gov

Inside the nucleus, NPR1 does not bind to DNA directly but instead interacts with members of the TGA family of basic leucine zipper (bZIP) transcription factors. duke.eduoup.comnih.gov These TGA factors recognize and bind to specific TGACG motifs, known as as-1-like elements, within the PR-1 promoter. nih.govnih.gov The interaction with SA-activated NPR1 enhances the recruitment of TGA factors, particularly TGA2 and TGA3, to the PR-1 promoter. nih.govnih.gov Notably, several TGA factors (TGA2, TGA5, and TGA6) exhibit a dual function: they act as repressors of PR-1 in the absence of SA but are essential for its activation upon SA induction. nih.govnih.gov The formation of the SA-NPR1-TGA transcriptional activation complex is the culminating step that drives robust PR-1 gene expression. oup.com

The regulation of PR-1 expression is not solely dependent on SA but is fine-tuned through a complex signaling network involving crosstalk with other phytohormones, primarily jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA). The interaction between the SA and JA pathways is predominantly antagonistic, allowing the plant to prioritize defense strategies against different types of pathogens. nih.govnih.govportlandpress.com Typically, SA-mediated defenses, including PR-1 induction, are effective against biotrophic pathogens, whereas JA/ET-mediated responses target necrotrophic pathogens and wounding. nih.gov

SA signaling, through the action of NPR1, can actively suppress the expression of JA-responsive genes. nih.gov This suppression mechanism is distinct from NPR1's role in activating PR-1, as it does not require NPR1 to be in the nucleus, pointing to a novel function for cytosolic NPR1 in modulating this hormonal crosstalk. nih.gov Conversely, the JA pathway can negatively regulate SA biosynthesis and signaling. thepharmajournal.com The nature of this interaction can be dependent on hormone concentrations; while high levels of SA and JA are antagonistic, low levels have been reported to act synergistically on some defense genes. mdpi.comthepharmajournal.com

The ABA signaling pathway, primarily associated with abiotic stress responses, also interacts antagonistically with SA-mediated immunity. researchgate.net ABA-activated protein kinases can suppress NPR1 activity, providing a molecular switch that allows the plant to prioritize its resources toward surviving drought stress over pathogen defense when necessary. researchgate.net Ethylene signaling also intersects with the SA pathway, in part through the regulation of transcription factors like the TGAs that are central to PR-1 activation. mdpi.comwikigenes.org

Epigenetic Regulation of PR-1 Gene Expression (e.g., Histone Modifications, DNA Repair Proteins)

The transcriptional control of the PR-1 gene is deeply intertwined with epigenetic regulatory mechanisms. These processes, which include the post-translational modification of histone proteins and the involvement of DNA repair machinery, create a dynamic chromatin landscape that dictates the accessibility of the PR-1 locus to the transcriptional machinery.

Histone modifications are key to this regulation. The activation of PR-1 transcription by SA is strongly correlated with an increase in histone H3 acetylation (H3Ac), a mark of active chromatin, at the PR-1 promoter and gene body. oup.com This process is dependent on both NPR1 and TGA transcription factors. oup.com Specifically, histone acetyltransferases (HATs) of the CBP/p300 family, such as HAC1 and HAC5, are recruited to the PR-1 promoter. oup.comnih.gov They form a coactivator complex with NPR1 and TGAs, which then acetylates histones to facilitate transcription. oup.comsemanticscholar.org Another activating mark, H3K36 trimethylation (H3K36me3), deposited by the methyltransferase SDG8, is also required for the sustained induction of PR-1. frontiersin.org Conversely, repressive states are maintained by histone deacetylases (HDACs) like HDA6 and HDA19, which remove acetyl groups to suppress PR-1 expression. nih.gov Histone demethylases also play a role; for example, IBM1 removes the repressive H3K9me2 mark from the PR-1 locus to enable its expression during a defense response. nih.govnih.gov

A fascinating link has also been established between DNA repair proteins and the regulation of PR-1 transcription. pnas.org The repressor protein SNI1 physically and genetically interacts with components of the homologous recombination machinery, including RAD51D and SSN2. researchgate.netnih.gov RAD51D is essential for an NPR1-independent pathway of PR-1 activation that becomes apparent in the sni1 mutant. pnas.orgnih.gov During a defense response, it is proposed that the DNA repair proteins SSN2 and RAD51D are recruited to the PR-1 promoter, where they replace the SNI1 repressor complex. researchgate.netresearchgate.net The recruitment of SSN2 is dependent on SA and NPR1, highlighting a coordinated effort between the defense signaling pathway and DNA repair machinery to ensure precise control over PR-1 gene expression. researchgate.netresearchgate.net

Table 2: Epigenetic Regulators of PR-1 Gene Expression

Regulator Class Mechanism of Action on PR-1 Effect on Expression
HAC1/HAC5 Histone Acetyltransferases Recruited by NPR1-TGA complex; increase H3 acetylation at the PR-1 locus. oup.com Activation
SDG8 Histone Methyltransferase Deposits the H3K36me3 active mark at the PR-1 locus. frontiersin.org Activation
HDA6/HDA19 Histone Deacetylases Remove acetyl groups from histones at the PR-1 promoter. nih.gov Repression
IBM1 Histone Demethylase Removes the repressive H3K9me2 mark from the PR-1 locus. nih.govnih.gov Activation
SSN2/RAD51D DNA Repair Proteins Recruited to the PR-1 promoter upon induction to replace the SNI1 repressor. researchgate.netresearchgate.net Activation

Biological Functions of Arabidopsis Pr 1 Protein in Plant Immunity and Stress Responses

Role in Systemic Acquired Resistance (SAR) Establishment and Priming

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum immunity that develops in the uninfected, systemic parts of a plant following an initial localized infection. wikigenes.orgnih.gov This defense mechanism is crucial for protecting the entire plant from subsequent pathogen attacks. The PR-1 protein is fundamentally linked to the establishment and signaling of SAR.

The expression of the PR-1 gene is a classic and widely used molecular marker for the activation of the salicylic (B10762653) acid (SA)-mediated signaling pathway, which is central to SAR. nih.govwikigenes.orgnih.gov Following perception of a pathogen, particularly a biotrophic or hemibiotrophic one, SA levels rise, triggering a signaling cascade that leads to the robust transcriptional induction of a suite of defense-related genes, with PR-1 being one of the most prominent. frontiersin.orgfrontiersin.org

The tight correlation between SA accumulation, the expression of PR-1, and the onset of resistance makes this protein an excellent indicator of an active SAR response. researchgate.netresearchgate.net For instance, treatments with SA or its functional analog, benzothiadiazole (BTH), lead to a significant upregulation of PR-1 transcripts. wikigenes.orgnih.gov Conversely, in mutants that are unable to accumulate SA or are deficient in the SA receptor NONEXPRESSOR OF PR GENES 1 (NPR1), the induction of PR-1 expression is compromised, and the plants fail to establish SAR. frontiersin.orgnih.govfrontiersin.org This dependency underscores the role of PR-1 as a reliable hallmark of a functional SA-dependent defense pathway and SAR activation. researchgate.net

The accumulation of PR-1 protein is not merely a marker of SAR; it actively contributes to the broad-spectrum resistance characteristic of this immune response. wikigenes.org Overexpression of PR-1 or its key upstream regulator, NPR1, has been shown to enhance resistance against a variety of pathogens that are normally virulent on wild-type plants. nih.govnih.gov This enhanced resistance has been demonstrated against bacterial pathogens like Pseudomonas syringae and oomycetes such as Peronospora parasitica. nih.govnih.govnih.gov

Ectopic expression of the Arabidopsis NPR1 gene, which regulates PR-1 expression, in other plant species like strawberry and rice has also been shown to confer broad-spectrum disease resistance, highlighting the conserved and critical function of this defense pathway. researchgate.net The ability of PR-1 to contribute to resistance against diverse pathogens, including fungi, bacteria, and oomycetes, establishes it as a key effector protein in the plant's systemic defense arsenal. nih.govnih.gov

Pathogen ClassExample Pathogen SpeciesRole of PR-1 in Resistance
Bacteria Pseudomonas syringaeOverexpression of PR-1 regulators enhances resistance. nih.govnih.gov
Oomycetes Peronospora parasiticaOverexpression of PR-1 regulators enhances resistance. nih.gov
Fungi Uromyces fabaePR-1 shows inhibitory effects. nih.gov
Viruses Turnip vein clearing virusSA-induced resistance can occur without PR-1 induction in some cases. wikigenes.org

Antimicrobial Activity of Arabidopsis PR-1 Protein

Beyond its role in signaling, PR-1 possesses direct antimicrobial capabilities, enabling it to act as a frontline defense molecule against invading microbes.

In vitro studies have demonstrated that purified PR-1 proteins can directly inhibit the growth and development of various plant pathogens. nih.gov This antimicrobial activity was first established against the oomycete Phytophthora infestans, where PR-1 was shown to reduce spore germination by over 90%. nih.gov Subsequent research has confirmed the direct inhibitory effects of PR-1 proteins against a range of oomycetes, fungi, and bacteria. nih.govnih.govnih.gov

The overexpression of a PR-1 homolog from pepper in transgenic plants conferred enhanced resistance to both bacterial and oomycete pathogens, which is consistent with a direct antimicrobial function. nih.govnih.gov This evidence indicates that PR-1 is not just a signal but an active defense protein that can directly counter microbial proliferation in plant tissues. researchgate.net

The precise mechanism of PR-1's antimicrobial action is an area of active investigation, though evidence points towards its ability to bind lipids as a key factor. nih.gov PR-1 is a member of the CAP superfamily, and proteins in this family often possess a conserved CAP domain with a central cavity capable of binding small hydrophobic molecules like sterols or other lipids. nih.govresearchgate.net

Recent findings have shown that the sterol-binding activity of PR-1 is critical for its antimicrobial function. nih.gov It is proposed that PR-1 may sequester essential sterols from microbial membranes, thereby disrupting their integrity and function, or that this binding facilitates other disruptive interactions with the membrane. nih.govresearchgate.net Furthermore, the PR-1 protein contains clusters of positively charged amino acid residues that could interact with the negatively charged phospholipids (B1166683) of microbial cell membranes, potentially contributing to membrane disruption. mdpi.com This interaction between a cationic protein and the anionic lipid bilayer is a common mechanism for many antimicrobial peptides. core.ac.uk

Involvement in Pathogen-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI)

The plant immune system is often described as a two-tiered system, comprising Pathogen-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), and PR-1 plays a role in both layers of defense. frontiersin.org

PTI represents the first line of defense, initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface receptors. frontiersin.org This recognition leads to a signaling cascade that includes the induction of defense genes. The transcriptional induction of PR-1 during PTI is completely dependent on the accumulation of salicylic acid. researchgate.net

ETI is a second, more robust layer of immunity that is activated when intracellular receptors, known as R proteins, recognize specific pathogen effector proteins secreted into the host cell. nih.govwikipedia.orgnih.gov ETI is often characterized by a much stronger and more rapid defense response, frequently culminating in a hypersensitive response (HR), a form of localized programmed cell death. frontiersin.orgnih.gov During ETI, PR-1 induction is significantly amplified. nih.gov Interestingly, studies have shown that while PR-1 induction during ETI is strong, it can be partially independent of both SA and the key regulator NPR1, suggesting the existence of alternative signaling pathways that activate PR-1 expression during this heightened state of alert. researchgate.net This indicates that while SA is a crucial signal, the plant has redundant mechanisms to ensure the production of this key defense protein during a confirmed ETI response. researchgate.net

Immunity LayerTriggerPR-1 InductionSA-Dependence
PTI PAMPs (e.g., flagellin)Moderate inductionCompletely dependent
ETI Pathogen EffectorsStrong, amplified inductionPartially independent

Contribution to Abiotic Stress Tolerance (e.g., Salt Stress)

While the primary role of the archetypal Pathogenesis-Related 1 (PR-1) protein in Arabidopsis thaliana is associated with biotic stress, members of the larger PR-1-like protein family, which belong to the CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) superfamily, are involved in abiotic stress responses. researchgate.netnih.gov Research has specifically uncovered a nuanced role for a PR-1-like protein and its derived peptide in regulating salt stress tolerance. nih.gov

A key discovery in this area is the function of Arabidopsis CAP-derived peptide 1 (AtCAPE1), an 11-amino acid peptide derived from the C-terminus of a PR-1-like precursor protein, PROAtCAPE1 (encoded by gene AT4G33730). nih.govwikigenes.org Unlike its counterpart in tomato which acts as an immune signal, AtCAPE1 in Arabidopsis functions as a negative regulator of salt tolerance. nih.govwikigenes.org

The precursor gene, PROAtCAPE1, is expressed predominantly in the roots, but upon salt treatment, the AtCAPE1 peptide is upregulated systemically. nih.govresearchgate.net Experimental evidence demonstrates that this salt-induced peptide actively suppresses the plant's ability to cope with high salinity. This is achieved by downregulating several genes crucial for salt tolerance, including those involved in the production of protective osmolytes, detoxification processes, control of stomatal closure, and the maintenance of cell membrane integrity. nih.govwikigenes.org

Genetic studies support this negative regulatory role. Mutants in which the PROAtCAPE1 gene is knocked out (proatcape1) exhibit enhanced tolerance to salt stress compared to wild-type plants. nih.govresearchgate.net Conversely, the external application of synthetic AtCAPE1 to these mutants, or the overexpression of the PROAtCAPE1 gene, restores the salt-sensitive phenotype. nih.govwikigenes.org These findings suggest that the AtCAPE1 peptide is a critical signaling molecule that modulates the plant's response to salinity, potentially functioning in a trade-off mechanism between pathogen defense and salt stress tolerance. wikigenes.orgresearchgate.net

Table 1: Research Findings on the Role of AtCAPE1 in Arabidopsis Salt Stress Response
ComponentGene/LocusFunction/ObservationEffect on Salt ToleranceReference
PROAtCAPE1AT4G33730Precursor protein of the AtCAPE1 peptide; gene expression is regulated by salinity.Overexpression restores salt sensitivity in mutants. nih.govwikigenes.org
AtCAPE1N/A (Peptide)11-amino acid peptide; systemically upregulated by salt stress.Negative regulator. nih.govresearchgate.net
proatcape1 mutantAT4G33730 (knockout)Loss-of-function mutant for the precursor protein.Increased tolerance to salt stress. researchgate.net
Exogenous AtCAPE1N/A (Peptide)Synthetic peptide applied externally to plants.Suppresses salt tolerance genes and restores salt sensitivity in mutants. nih.govwikigenes.org

Mechanistic Insights into Arabidopsis Pr 1 Protein Function

Interaction with Host Cellular Components

The subcellular localization and trafficking of PR-1 are crucial for its function in plant defense. While traditionally considered a secreted protein destined for the apoplast, studies have revealed a more complex journey involving interactions with various cellular components. Research has shown that Arabidopsis PR-1 follows an unconventional secretion pathway. nih.gov This pathway involves initial entry into the endoplasmic reticulum (ER), partial co-localization with Golgi markers, and prominent association with late endosome (LE)/multivesicular bodies (MVB). nih.gov This transport is dependent on phosphatidyl-inositol-3-phosphate (PI(3)P) positive vesicles, and the integrity of the C-terminus of the PR-1 protein is essential for its correct sorting from the ER. nih.gov

A key aspect of PR-1's interaction with host cellular components is its association with cellular membranes. Homology modeling of the Arabidopsis PR-1 protein has identified a cluster of positively charged amino acid residues, specifically arginines at positions 60 and 67, and lysine (B10760008) at position 135, along with arginine at 137, that are predicted to interact with negatively charged phospholipids (B1166683) in cellular membranes. nih.gov This interaction is thought to orient the protein towards the lipid bilayer, facilitating its role in defense signaling and transport. nih.gov

PropertyDescriptionSource(s)
Subcellular Localization Apoplastic space, Endoplasmic Reticulum (ER), Golgi apparatus, Late Endosome (LE)/Multivesicular Body (MVB) nih.gov
Secretion Pathway Unconventional, C-terminus dependent, utilizes phosphatidyl-inositol-3-phosphate (PI(3)P) positive vesicles nih.gov
Membrane Interaction Mediated by a cluster of positively charged amino acid residues (R60, R67, K135, R137) interacting with negatively charged phospholipids nih.gov

Complex Formation with Other Pathogenesis-Related Proteins (e.g., PR5, PR14)

The defensive capabilities of PR-1 are significantly enhanced through its interaction with other PR proteins in the apoplastic space. nih.gov Research has demonstrated that Arabidopsis PR-1 can form complexes with PR5 (a thaumatin-like protein) and PR14 (a lipid transfer protein). nih.gov This complex formation leads to a synergistic increase in antimicrobial activity. nih.gov The enhanced antimicrobial effect of these complexes is dependent on the presence of reactive oxygen species (ROS), suggesting a cooperative mechanism in either directly targeting pathogens or amplifying ROS-mediated defense pathways. nih.gov The exact molecular details of how these proteins synergize to bolster the plant's defense are an active area of investigation. nih.gov

Interacting Protein FamilyExample in ArabidopsisFunctional Outcome of Complex FormationSource(s)
PR5Thaumatin-like proteinIncreased antimicrobial activity in a ROS-dependent manner nih.gov
PR14Lipid transfer proteinIncreased antimicrobial activity in a ROS-dependent manner nih.gov

Signaling Peptide Activity (e.g., CAPE1) and Downstream Immune Activation

A pivotal discovery in understanding PR-1 function is its role as a precursor for a signaling peptide. The C-terminus of PR-1 can be proteolytically cleaved to release a small peptide known as CAPE1 (CAP-derived peptide 1). nih.gov This peptide has been shown to be a potent activator of plant immune responses. nih.gov In Arabidopsis, the corresponding C-terminal peptide possesses similar immune-activating properties. nih.gov

The release of CAPE1 is a critical step in amplifying the defense signal. Once liberated, CAPE1 can induce a range of downstream immune responses, including the production of reactive oxygen species (ROS), a hallmark of plant defense. nih.gov Furthermore, CAPE1 treatment leads to the induced expression of genes involved in the stress response, innate immunity, and defense against bacterial pathogens, contributing to systemic acquired resistance (SAR). nih.gov The processing of PR-1 to release CAPE1 is thought to occur in the extracellular space and can be inhibited by serine-protease inhibitors. nih.gov

Signaling PeptideOriginKey FunctionsDownstream EffectsSource(s)
CAPE1C-terminal cleavage of PR-1 proteinImmune activationInduction of ROS production, Upregulation of stress and defense-related genes, Contribution to Systemic Acquired Resistance (SAR) nih.gov

Modulation by Pathogen Effectors and Evasion Strategies

Given the central role of PR-1 and its derived CAPE1 peptide in plant immunity, it is a prime target for pathogen effectors seeking to subvert host defenses. Pathogens have evolved sophisticated strategies to interfere with PR-1 function. A primary evasion tactic is the inhibition of CAPE1 release. nih.gov Pathogenic effectors can bind to PR-1 and block the proteolytic cleavage required to generate the active CAPE1 signaling peptide, thereby dampening the host immune response. nih.gov

Several fungal effector proteins have been identified that directly target PR-1. For instance, the necrotrophic pathogen effectors ToxA and Tox3 are known to interact with wheat PR-1, and it is likely that similar interactions occur with Arabidopsis PR-1 given the conserved nature of these proteins. The interaction of these effectors with PR-1 can interfere with its defense functions. These findings highlight the ongoing evolutionary arms race between plants and pathogens, with PR-1 at the center of this conflict.

Pathogen StrategyMechanismExample of Effector(s)Consequence for HostSource(s)
Inhibition of CAPE1 ReleasePathogen effectors bind to PR-1, preventing its proteolytic cleavage.Fungal effectors (e.g., ToxA, Tox3)Suppression of downstream immune signaling and compromised defense. nih.gov
Interference with PR-1 FunctionDirect interaction of effectors with the PR-1 protein.Fungal effectorsNeutralization of PR-1's antimicrobial activities. nih.gov

Comparative Genomics and Evolutionary Analysis of Pr 1 Protein Families

Phylogenetic Relationships of Arabidopsis PR-1 Homologs with Other Plant Species (e.g., Rice, Brachypodium, Brassica, Maize)

The Pathogenesis-Related 1 (PR-1) protein family, a key component of the plant's systemic acquired resistance (SAR), exhibits complex phylogenetic relationships when comparing the model dicot Arabidopsis thaliana with various monocot and dicot species. Phylogenetic analyses of PR-1 protein families from Arabidopsis, rice (Oryza sativa), Brachypodium distachyon, Brassica rapa, and maize (Zea mays) reveal distinct evolutionary clustering that highlights both shared ancestry and species-specific diversification. researchgate.netresearchgate.net

A phylogenetic tree constructed with PR-1 protein sequences from these species typically shows a clear separation between monocot and dicot homologs. researchgate.net The PR-1 proteins from rice, Brachypodium, and maize consistently group together, forming distinct clades from the majority of Arabidopsis and Brassica PR-1 proteins. researchgate.netresearchgate.net This fundamental divergence underscores the ancient split between these two major angiosperm lineages and suggests that the PR-1 gene family has undergone significant evolution independently in each lineage.

For instance, a phylogenetic analysis of PR-1 families in Arabidopsis, rice, and Brachypodium demonstrated that most Arabidopsis PR-1 genes (20 out of 22) cluster separately from the monocot PR-1 genes. researchgate.net Only two Arabidopsis PR-1 genes were found to be classified within the same clade as the monocot PR-1 genes, indicating a distant shared ancestry. researchgate.net The rice and Brachypodium PR-1 gene families, in contrast, show a much closer phylogenetic relationship, with their members interspersed within the same clades, reflecting their closer evolutionary history as grasses. researchgate.net

Further detailed phylogenetic studies incorporating a wider range of species, including Hordeum vulgare (barley) and Brassica rapa, have reinforced these observations. These analyses often result in phylogenetic trees with several major clusters. One such study identified three main clusters, with the largest cluster containing a mix of PR-1 proteins from all included species, suggesting a core set of ancestral PR-1 functions. researchgate.net However, within this large cluster, smaller subgroups often show species-specific expansions, indicating that certain PR-1 lineages have duplicated and diversified to meet the challenges of specific pathogens or environmental conditions faced by each plant species. researchgate.net

The following table summarizes the distribution of PR-1 homologs in selected plant species, highlighting the variability in family size, which is a result of gene duplication and loss events throughout their evolution.

SpeciesLineageNumber of PR-1 Family Genes (Approximate)Key Phylogenetic Observations
Arabidopsis thalianaDicot22Forms distinct clades from most monocot PR-1s. researchgate.net
Oryza sativa (Rice)Monocot12-32Clusters closely with other grass PR-1s. researchgate.netfrontiersin.org
Brachypodium distachyonMonocot11Shows a close phylogenetic relationship with rice PR-1s. researchgate.net
Brassica rapaDicot-Groups with Arabidopsis PR-1s, separate from monocots. researchgate.net
Zea mays (Maize)Monocot-PR-1s cluster with those from other grasses. researchgate.net

The number of PR-1 genes can vary based on the annotation and analysis methods used.

Conservation of PR-1-like Proteins Across Kingdoms and Divergent Functions

Remarkably, proteins containing the conserved CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) domain, characteristic of PR-1 proteins, are not exclusive to the plant kingdom. Homologs of PR-1, often referred to as PR-1-like proteins, have been identified in a wide array of organisms, including fungi, insects, and even vertebrates, pointing to an ancient and functionally significant protein superfamily. nih.govbohrium.comnih.gov This cross-kingdom conservation suggests that the fundamental structure of the CAP domain has been adapted for a variety of biological roles over evolutionary time.

In plants, PR-1 proteins are primarily associated with defense against pathogens, particularly oomycetes and fungi. uu.nl They are hallmark markers of SAR, and their expression is strongly induced by salicylic (B10762653) acid. wikigenes.org While their exact mechanism of action is still being fully elucidated, evidence suggests they may be involved in sterol binding, potentially disrupting the membranes of invading pathogens that are sterol auxotrophs. frontiersin.org Furthermore, some plant PR-1 proteins can be cleaved to release a small peptide called CAPE1, which can itself trigger immune responses. nih.govfrontiersin.org

Interestingly, this defensive role appears to be a recurring theme, but with a twist in other kingdoms. In some cases, the function is inverted. Pathogenic fungi and oomycetes themselves produce PR-1-like proteins that are crucial for their virulence. nih.govfrontiersin.org Instead of defending the organism, these pathogen-derived PR-1-like proteins can suppress the host's immune response, thereby facilitating infection. nih.gov This represents a fascinating example of molecular mimicry and an evolutionary arms race, where pathogens have co-opted a host-associated protein fold for their own benefit. For example, the corn smut fungus Ustilago maydis secretes a PR-1-like protein that helps it to sense plant-derived compounds and suppress the plant's immune system. frontiersin.org

Beyond the host-pathogen interface, PR-1-like proteins in other organisms have adopted entirely different functions. In vertebrates, a related family of CAP domain-containing proteins are the cysteine-rich secretory proteins (CRISPs), which are involved in various physiological processes, including fertilization and the regulation of ion channels. bohrium.com Homologs have also been found in insects and nematodes. nih.gov A study demonstrated that PR-1 orthologs from humans (GLIPR1) and the dog hookworm could functionally substitute for a plant PR-1 in protecting plant cells from programmed cell death (PCD), indicating a deeply conserved anti-PCD activity across kingdoms. nih.gov

This functional diversity is summarized in the table below:

KingdomOrganism ExampleProtein FamilyPrimary Function(s)
PlantaeArabidopsis thalianaPR-1Host defense, systemic acquired resistance, potential anti-PCD. nih.govuu.nl
FungiUstilago maydisPR-1-likeVirulence factor, suppression of host immunity. frontiersin.org
Animalia (Vertebrates)HumanCRISPs, GLIPR1Fertilization, ion channel regulation, anti-PCD. nih.govbohrium.com
Animalia (Invertebrates)Dog hookworm, InsectsPR-1-likeAnti-PCD, other roles. nih.gov

Evolutionary Trajectories of PR-1 Gene Families in Monocots vs. Dicots

The evolutionary paths of the PR-1 gene family in monocots and dicots appear to have diverged significantly following their separation over 140 million years ago. researchgate.netfrontiersin.org This divergence is evident in the constitution of their PR-1 gene families, their phylogenetic clustering, and potentially their functional specificities.

As noted previously, phylogenetic analyses consistently show a clear demarcation between the PR-1 gene families of monocots (like rice and Brachypodium) and dicots (Arabidopsis). researchgate.net This suggests that after the divergence of these lineages, the PR-1 gene family underwent separate rounds of gene duplication, diversification, and loss in each group. The result is that a given monocot PR-1 protein is often more closely related to other monocot PR-1s than to any PR-1 from a dicot, and vice versa. researchgate.net This pattern of lineage-specific expansion is a common feature of gene families involved in environmental interactions and defense, as they are under constant pressure to adapt to new and evolving pathogen threats.

The size of the PR-1 gene family can also differ between monocots and dicots, although there is significant variation within each group as well. For example, Arabidopsis has been reported to have around 22 PR-1 family members, while the number in rice can range from 12 to over 30 depending on the analysis. researchgate.netfrontiersin.org These differences in gene number are the result of tandem and segmental duplication events that have shaped the genomic landscape of each species over evolutionary time.

There are also indications that the regulation and perhaps the function of PR-1 genes may have diverged between the two lineages. While salicylic acid is a key regulator of PR-1 expression in dicots like Arabidopsis, the signaling pathways controlling PR-1 in monocots can show variations. Although still responsive to defense hormones, the specifics of their induction and their roles in resistance to different types of pathogens may differ. researchgate.net The phylogenetic separation suggests that while the core function of PR-1 proteins is likely conserved, the nuances of their roles in the immune systems of monocots and dicots have been fine-tuned independently.

Ancient Divergence: A clear phylogenetic split between the PR-1 families of the two lineages. researchgate.net

Lineage-Specific Expansions: Independent gene duplication events leading to different repertoires of PR-1 genes in each group.

Functional Conservation and Diversification: Preservation of the core defense-related role, but with potential for lineage-specific adaptations in regulation and pathogen specificity.

This divergent evolution reflects the adaptation of these two major plant groups to their distinct evolutionary histories and the specific biotic stresses they have encountered.

Advanced Research Methodologies and Experimental Systems for Arabidopsis Pr 1 Protein Studies

Genetic Approaches: Mutant Analysis (e.g., npr1, sni1, tga mutants)

Mutant analysis has been a cornerstone in elucidating the signaling pathways that regulate PR-1 expression. By studying plants with mutations in key regulatory genes, researchers have been able to identify critical components of the systemic acquired resistance (SAR) pathway, in which PR-1 is a key marker gene.

npr1 mutants: The nonexpresser of PR genes 1 (npr1) mutants were fundamental in establishing the central role of the NPR1 protein in SAR. These mutants exhibit a failure to express PR genes, including PR-1, in response to SAR-inducing signals like salicylic (B10762653) acid (SA). nih.govfrontiersin.org This results in increased susceptibility to a broad range of pathogens. nih.govfrontiersin.orgnih.gov Complementation of npr1 mutants with a wild-type NPR1 gene restores PR-1 expression and disease resistance, confirming NPR1's essential function. nih.govfrontiersin.org Studies on different npr1 alleles, such as npr1-1 and npr1-3, have revealed nuanced roles of NPR1 in various defense signaling pathways. frontiersin.org

sni1 mutants: The suppressor of npr1, inducible 1 (sni1) mutant was identified in a genetic screen for suppressors of npr1. nih.govnih.gov The sni1 mutation restores the inducibility of PR-1 gene expression in the npr1 background, indicating that SNI1 acts as a negative regulator of PR-1. nih.govnih.gov In both sni1 single mutants and npr1 sni1 double mutants, the basal levels of PR-1 expression are elevated. nih.gov This suggests that SNI1 is involved in dampening the expression of PR genes in the absence of an inducing signal. nih.gov

tga mutants: TGA transcription factors are basic leucine (B10760876) zipper proteins that interact with NPR1 to regulate PR-1 expression. nih.govnih.gov Genetic analysis of various tga mutants has been crucial in understanding their specific and sometimes redundant roles. For instance, a triple knockout mutant, tga2-1 tga5-1 tga6-1, was found to be defective in SAR and PR-1 induction. nih.gov However, this triple mutant also showed elevated basal expression of PR genes, suggesting a complex regulatory role for these TGA factors. nih.gov Single mutants like tga3-1 have been shown to have compromised PR gene expression and enhanced disease susceptibility. nih.gov Conversely, double mutants such as tga1-1 tga4-1 are compromised in basal resistance but not in SAR, highlighting the distinct functions of different TGA family members. nih.govresearchgate.net

MutantGene FunctionPhenotype Related to PR-1Reference
npr1Positive regulator of SARFailure to induce PR-1 expression; increased disease susceptibility. nih.govfrontiersin.org
sni1Negative regulator of PR gene expressionRestores PR-1 inducibility in npr1 background; elevated basal PR-1 levels. nih.govnih.gov
tga2 tga5 tga6Transcription factors interacting with NPR1Defective in induced PR-1 expression but elevated basal levels. nih.gov
tga3Transcription factorCompromised basal and induced PR-1 expression; enhanced disease susceptibility. nih.gov

Molecular Biology Techniques: Gene Expression Analysis (e.g., qRT-PCR, Reporter Gene Assays), Chromatin Immunoprecipitation (ChIP)

Molecular biology techniques are essential for quantifying the expression of the PR-1 gene and understanding its transcriptional regulation.

Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to measure the transcript levels of PR-1 in response to various stimuli, such as pathogen infection or treatment with defense-related hormones like salicylic acid. For example, qRT-PCR has been used to demonstrate the induction of PR-1 expression in wild-type plants following pathogen challenge and the lack of induction in npr1 mutants. researchgate.net It is a sensitive and accurate method for quantifying changes in gene expression, providing valuable data on the kinetics and magnitude of the defense response. researchgate.netmdpi.com

Reporter Gene Assays: These assays involve fusing the PR-1 promoter to a reporter gene, such as β-glucuronidase (GUS) or luciferase (LUC), to monitor its activity. nih.govjipb.net Transgenic plants carrying these constructs allow for in situ visualization and quantification of promoter activity in response to different signals. jipb.net Reporter assays have been instrumental in identifying important cis-regulatory elements within the PR-1 promoter and the transcription factors that bind to them. nih.govfrontiersin.orgnih.gov For example, transactivation experiments in Arabidopsis protoplasts using a PR-1::GUS reporter have shown that the transcription factor AtWRKY50 can induce PR-1 expression. frontiersin.orgnih.gov

Chromatin Immunoprecipitation (ChIP): While direct ChIP studies on the PR-1 promoter are not extensively detailed in the provided results, the principle of this technique is highly relevant. ChIP assays are used to determine the in vivo binding of proteins, such as transcription factors, to specific DNA sequences. Given the known interaction between TGA transcription factors and the PR-1 promoter, ChIP would be the definitive method to confirm the direct binding of these proteins to the promoter region in response to SA signaling. Studies have suggested that histone modification may be involved in SNI1-mediated repression, an area where ChIP would be highly informative. nih.gov

Cell Biology Techniques: Live-Cell Imaging and Subcellular Localization Studies (e.g., GFP tagging)

Understanding where the PR-1 protein is located within the cell is crucial for determining its function. Cell biology techniques, particularly live-cell imaging with fluorescent protein tags, have provided significant insights.

GFP Tagging and Confocal Microscopy: To visualize the subcellular localization of PR-1, researchers have fused the Green Fluorescent Protein (GFP) to the PR-1 protein. nih.govresearchgate.netnih.gov These fusion proteins can be expressed in plants, and their location can be observed in living cells using confocal microscopy. springernature.comfrontiersin.orgsemanticscholar.org Studies using C-terminal GFP fusions of Arabidopsis PR-1 have revealed that the protein is transported through an unconventional secretion pathway. nih.govresearchgate.netnih.gov

Subcellular Localization Findings: When transiently expressed in Nicotiana benthamiana, PR-1-GFP was observed in vesicle-like compartments throughout the cytoplasm. researchgate.net It showed partial co-localization with Golgi markers but a more prominent co-localization with the late endosome/multivesicular body (LE/MVB) FYVE marker. nih.govnih.gov A C-terminally truncated version of PR-1 (PR1ΔC) was predominantly retained in the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov These findings were confirmed in stably transformed Arabidopsis plants. nih.govresearchgate.net Ultimately, PR-1 is secreted into the apoplastic space, with only a weak signal detected in the vacuolar lumen. nih.gov This suggests that PR-1 sorting from the ER is dependent on its C-terminus and that it is transported via phosphatidyl-inositol-3-phosphate (PI(3)P) positive vesicles. nih.govresearchgate.netnih.gov

PR-1 ConstructObserved Subcellular LocalizationTechniqueReference
Full-length PR-1-GFPLate endosomes/multivesicular bodies (LE/MVB), partial Golgi, apoplastic space.Confocal microscopy of transient expression in N. benthamiana and stable expression in Arabidopsis. nih.govresearchgate.netnih.gov
C-terminus truncated PR-1 (PR1ΔC)-GFPPredominantly Endoplasmic Reticulum (ER).Confocal microscopy of transient expression in N. benthamiana and stable expression in Arabidopsis. nih.govresearchgate.netnih.gov

Biochemical Approaches: Protein-Protein Interaction Assays, Lipid Binding Assays

Biochemical methods are employed to study the molecular interactions of the PR-1 protein, providing a deeper understanding of its function and regulation.

Protein-Protein Interaction Assays: While the provided search results focus more on the transcriptional regulation of PR-1, the interaction between the key regulator NPR1 and TGA transcription factors is a well-established example of protein-protein interactions in this pathway. nih.gov Techniques like yeast two-hybrid assays and bimolecular fluorescence complementation (BiFC) have been used to demonstrate that transcription factors such as AtWRKY50 can interact with TGA2 and TGA5, which in turn regulate the PR-1 promoter. frontiersin.org These interactions are crucial for the synergistic activation of PR-1 expression. frontiersin.org

Lipid Binding Assays: The subcellular localization of PR-1 to PI(3)P-positive vesicles suggests a potential interaction with lipids. nih.govnih.gov A homology model of the PR-1 structure indicates a cluster of positively charged amino acid residues that could interact with negatively charged phospholipids (B1166683) in cellular membranes. nih.govresearchgate.netnih.gov While direct lipid binding assays for PR-1 were not detailed in the search results, the structural predictions strongly suggest that such interactions are plausible and important for its trafficking. nih.govresearchgate.netnih.gov Future research using techniques like lipid overlay assays or liposome (B1194612) binding assays could directly test this hypothesis.

Transgenic Plant Studies and Overexpression Systems

The use of transgenic plants is a powerful tool for studying gene function through overexpression or altered expression patterns.

Overexpression of PR-1: Transgenic Arabidopsis plants overexpressing PR-1 have been shown to exhibit increased resistance to both biotic and abiotic stresses. researchgate.netnih.gov For example, overexpression of a wheat PR-1 gene in Arabidopsis resulted in smaller and more restricted lesions upon infection with fungal pathogens like Botrytis cinerea and Alternaria alternata. researchgate.net These studies provide direct evidence for the role of PR-1 in plant defense. researchgate.netnih.gov

Overexpression of Regulatory Proteins: Overexpressing key regulatory proteins of the SAR pathway has also been informative. Transgenic plants overexpressing NPR1 show enhanced resistance to a wide range of pathogens, often correlated with elevated PR gene expression. nih.govfrontiersin.orgnih.govfrontiersin.org Conversely, overexpressing a truncated, dominant-negative form of the TGA2 transcription factor in Arabidopsis resulted in phenotypes similar to npr1 mutants, demonstrating the in planta interaction between NPR1 and TGA2. nih.gov

Bioinformatics and In Silico Analysis (e.g., Promoter Analysis, Phylogenetic Tree Construction, Domain Prediction, Subcellular Localization Prediction)

Computational approaches are increasingly used to analyze sequence data, predict protein function, and guide experimental research.

Promoter Analysis: In silico analysis of the PR-1 promoter has been used to identify potential cis-regulatory elements, such as TGA-binding sites and W-boxes. nih.govfrontiersin.org These predictions can then be experimentally validated using techniques like reporter gene assays and mutational analysis. nih.govfrontiersin.org Databases like PlantPromoterDB serve as resources for such analyses.

Phylogenetic Tree Construction: Phylogenetic analysis of the PR-1 gene family in Arabidopsis, as well as in other plant species like rice and Brachypodium, has revealed the evolutionary relationships among these genes. researchgate.netresearchgate.net Such analyses show that the PR-1 family has expanded and diversified, with different members potentially acquiring distinct expression patterns and functions. researchgate.net In Arabidopsis, which has 22 PR-1-type genes, only one (At2g14610) is strongly induced by pathogens, while others are expressed constitutively in specific tissues. nih.govmdpi.com

Domain Prediction: The PR-1 protein is a member of the CAP superfamily, which is characterized by a conserved CAP domain. nih.govmdpi.com Bioinformatic tools can predict the presence of this and other domains, providing clues about the protein's function. The CAP domain is thought to be involved in the protein's, as yet unclarified, enzymatic or binding activities. nih.govmdpi.com

Subcellular Localization Prediction: Various bioinformatics tools can predict the subcellular localization of proteins based on their amino acid sequence. tandfonline.com For PR-1, which contains a signal peptide, prediction programs would typically suggest secretion to the extracellular space, which is consistent with experimental findings. uniprot.org However, as experimental data has shown, the trafficking pathway to this final destination can be complex and unconventional. nih.govnih.gov

Emerging Perspectives and Future Research Directions on Arabidopsis Pr 1 Protein

Elucidating the Precise Molecular Mechanism of PR-1 Antimicrobial Activity

While the induction of PR-1 is strongly correlated with disease resistance, the precise molecular mechanism of its antimicrobial action has remained a subject of intensive investigation. researchgate.netnih.gov Early studies demonstrated the antifungal and anti-oomycete activity of PR-1 proteins. researchgate.netnih.gov More recent findings have provided deeper insights into how PR-1 exerts its protective effects.

A significant breakthrough has been the discovery of the sterol-binding capacity of PR-1. frontiersin.orgnih.govmdpi.com Certain pathogens, particularly oomycetes, are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their host. nih.govmdpi.com Research has shown that PR-1 can sequester sterols from the membranes of these pathogens, thereby disrupting membrane integrity and inhibiting their growth. nih.govresearchgate.net This mechanism is attributed to a conserved caveolin-binding motif within the CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) domain of the protein. nih.govmdpi.com

Furthermore, proteolytic processing of PR-1 has been identified as a key step in its function. nih.govnih.gov The C-terminal region of PR-1 is cleaved to release a small peptide known as CAPE1 (CAP-derived peptide 1). frontiersin.orgnih.govresearchgate.net This peptide has been shown to act as a damage-associated molecular pattern (DAMP), capable of inducing immune responses itself. nih.govmdpi.com The release of CAPE1 is thought to amplify the defense signal, contributing to a more robust and systemic resistance. researchgate.net Future research will likely focus on identifying the specific proteases involved in this cleavage and fully characterizing the downstream signaling events triggered by CAPE1.

Table 1: Key Molecular Features of Arabidopsis PR-1 Antimicrobial Activity

FeatureDescriptionImplication for Antimicrobial Activity
Sterol Binding PR-1 possesses a domain that can bind to sterols.Disrupts the membrane integrity of sterol-auxotrophic pathogens like oomycetes. nih.govresearchgate.net
CAPE1 Peptide A C-terminal peptide released from PR-1 via proteolytic cleavage.Acts as a signaling molecule (DAMP) to amplify the immune response. frontiersin.orgnih.govresearchgate.net
Membrane Permeabilization Some studies suggest PR-1 may have membrane permeabilization activity.Could lead to direct lysis of pathogenic cells. researchgate.net

Comprehensive Mapping of PR-1 Interacting Proteins and Signaling Networks

The function of PR-1 is not carried out in isolation but is intricately woven into the broader plant defense signaling network. A comprehensive understanding of its interacting partners is crucial for a complete picture of its role.

The expression of the PR-1 gene is a well-established marker for the salicylic (B10762653) acid (SA) signaling pathway, which is central to SAR. nih.govnih.govnih.gov The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) is a key regulator in this pathway, and its presence is essential for the induction of PR-1 expression. nih.govnih.govumn.edu NPR1 interacts with TGA transcription factors, which in turn bind to the promoter of the PR-1 gene to activate its transcription. nih.govnih.gov

Recent proteomic studies are beginning to identify a wider array of PR-1 interacting proteins. For instance, PR-1 has been found to form complexes with other PR proteins, such as PR5 (thaumatin-like protein) and PR14 (lipid transfer protein), potentially enhancing its antimicrobial activity. nih.govresearchgate.net Proteomic analysis of phloem exudates during SAR has also identified PR-1, suggesting its role in long-distance signaling. researchgate.net Future research employing advanced techniques like co-immunoprecipitation coupled with mass spectrometry will be instrumental in building a comprehensive map of the PR-1 interactome.

Table 2: Known and Potential Interactors of Arabidopsis PR-1

Interacting Molecule/ProteinRole in PR-1 Function/SignalingEvidence
Salicylic Acid (SA) Primary signaling molecule inducing PR-1 gene expression.Well-established marker for the SA pathway. nih.govnih.govnih.gov
NPR1 Key transcriptional co-activator required for PR-1 induction.Essential for SA-dependent PR-1 expression. nih.govnih.govumn.edu
TGA Transcription Factors Bind to the PR-1 promoter to regulate its transcription.Interact with NPR1 to activate PR-1 expression. nih.govnih.gov
PR5 (Thaumatin-like protein) Potential interacting partner to enhance antimicrobial activity.Forms complexes with PR-1. nih.govresearchgate.net
PR14 (Lipid transfer protein) Potential interacting partner to enhance antimicrobial activity.Forms complexes with PR-1. nih.govresearchgate.net

Understanding the Interplay between PR-1 Function and Plant Development

While PR-1 is predominantly studied in the context of defense, emerging evidence suggests a more nuanced role at the interface of immunity and plant development. frontiersin.orgfrontiersin.org The allocation of resources between growth and defense is a critical balancing act for plants, and PR-1 appears to be involved in this trade-off.

Constitutive expression of PR-1 and other defense-related genes can sometimes lead to stunted growth phenotypes, indicating a cost associated with maintaining a high level of defense readiness. wikigenes.org Conversely, some studies have shown that certain PR-1 homologues are constitutively expressed in specific developmental tissues, such as flowers and roots, in the absence of pathogens, hinting at developmental functions beyond immunity. researchgate.netfrontiersin.org

Furthermore, the signaling molecules that regulate PR-1, such as salicylic acid, also have well-documented roles in various developmental processes, including germination, vegetative growth, and senescence. The interplay is complex; for instance, the CAPE1 peptide derived from PR-1 has been shown to negatively regulate salt stress tolerance, which in turn impacts plant growth. nih.govmdpi.com A deeper understanding of how the PR-1 pathway is integrated with developmental programs will be crucial for developing crops with enhanced disease resistance without compromising yield.

Harnessing PR-1 Pathways for Enhanced Plant Disease Resistance in Agriculture

The robust and broad-spectrum nature of the defense response associated with PR-1 makes it a prime target for genetic engineering strategies aimed at improving disease resistance in crops. oup.comgenesispcl.com Overexpression of the PR-1 gene has been shown to enhance resistance to a variety of pathogens, including fungi and oomycetes, in several plant species. nih.govnih.gov

One promising approach involves the manipulation of key regulators of the PR-1 pathway. For example, overexpressing the NPR1 gene has been demonstrated to confer broad-spectrum disease resistance in various crops. nih.gov This strategy effectively primes the plant's defense system, allowing for a faster and more robust induction of PR-1 and other defense genes upon pathogen attack.

Moreover, understanding the mechanisms of PR-1 action can inform the development of novel, non-transgenic approaches. For instance, the identification of the CAPE1 peptide as an immune-inducing signal opens up the possibility of developing peptide-based elicitors that could be applied to crops to trigger their natural defense responses. As our knowledge of the intricate regulation and function of PR-1 continues to expand, so too will the opportunities to translate this fundamental research into practical applications for sustainable agriculture.

Q & A

Q. Advanced

  • TGA family TFs (TGA2, TGA3, TGA6) bind PR-1 promoter elements. Use chromatin immunoprecipitation (ChIP) to confirm TF-DNA interactions .
  • Luciferase reporter assays with PR-1 promoter constructs in Arabidopsis protoplasts or transgenic plants reveal TF-dependent activation .
  • Genetic interaction studies : Cross tga mutants with npr1 or cpr6-1 (constitutive PR-1 expression) to dissect NPR1-dependent/independent regulation .

How do bacterial effectors like HopM1 suppress PR-1 expression, and what models validate this?

Q. Advanced

  • HopM1 degrades host proteins (e.g., AtMIN7) to disrupt PR-1 trafficking. Use Pph strains heterologously expressing HopM1 and monitor PR-1 via immunoblotting .
  • AtMIN7 role : Compare PR-1 levels in atmin7 mutants vs. wild-type plants infected with Pph (HopM1). AtMIN7 degradation is assessed via immunoblotting .
  • TGA3 dependency : Test PR-1 suppression in tga3 mutants, as HopM1 requires TGA3 for full effector activity .

What genetic tools are available to study NPR1-independent PR-1 expression?

Q. Basic

  • Mutants : cpr6-1 constitutively expresses PR-1 independent of NPR1. Epistasis analysis with npr1 confirms SA/NPR1 independence .
  • Pathogen assays : Use P. syringae strains lacking effectors (e.g., ΔHopM1) to activate SA-independent defenses.
  • Chemical inhibitors : Apply 2,4-D (auxin analog) to induce NPR1-independent pathways and monitor PR-1 .

How does vesicle trafficking influence PR-1 stability and secretion?

Q. Advanced

  • AtMIN7 : This ADP-ribosylation factor GTPase facilitates PR-1 trafficking to vacuoles. In atmin7, PR-1 accumulates intracellularly due to impaired degradation .
  • Secretion assays : Compare PR-1 levels in apoplastic fluid vs. total leaf extracts. Use atmin7 or pharmacological inhibitors (e.g., wortmannin for vacuolar trafficking) .
  • Subcellular localization : Transient expression of PR-1-GFP fusions in mutants reveals trafficking defects .

How can conflicting data on PR-1’s role in antifungal defense be reconciled?

Q. Advanced

  • Context-dependent activity : PR-1’s antifungal effects vary by pathogen and tissue. Use in vitro assays with purified PR-1 against pathogens (e.g., Phytophthora) .
  • Transgenic studies : Overexpress PR-1 in Arabidopsis and challenge with fungi (e.g., Botrytis). Compare resistance phenotypes to wild-type .
  • Redundancy : Simultaneously silence PR-1 homologs (e.g., PRB1) to assess functional overlap .

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